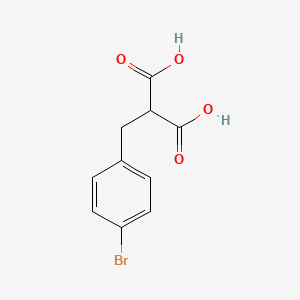
2-(4-溴苯甲基)丙二酸
描述
2-(4-Bromobenzyl)malonic acid is a compound that can be associated with the family of bromobenzoic acids and malonic acid derivatives. While the specific compound 2-(4-Bromobenzyl)malonic acid is not directly studied in the provided papers, related compounds and their reactions are discussed, which can provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves the alkylation of malonic ester derivatives. For instance, the synthesis of 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation is described, where the reaction of a brominated ester with dibenzyl ethylmalonate proceeds with Walden inversion . This suggests that similar methods could potentially be applied to synthesize 2-(4-Bromobenzyl)malonic acid by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Bromobenzyl)malonic acid has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-amino-5-bromobenzoic acid was analyzed using FT-IR, FT-Raman, and UV spectroscopy, along with DFT calculations . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined using X-ray crystallography and compared with theoretical models . These studies provide a framework for understanding the molecular conformation and electronic properties of bromobenzyl derivatives.
Chemical Reactions Analysis
The reactivity of malonic acid derivatives, including those with bromine substituents, can be complex. The Ce4+-malonic/bromomalonic acid reactions are significant in the Belousov-Zhabotinsky oscillatory reaction, with CO2 evolution being a key aspect of the reaction mechanism . The study suggests that different reaction channels, such as recombination and decarboxylation, are influenced by the concentration of Ce4+ and the initial conditions. This information could be relevant to the reactivity of 2-(4-Bromobenzyl)malonic acid in similar oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl malonic acid derivatives can be inferred from related studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were calculated, showing how standard heat capacity, entropy, and enthalpy changes correlate with temperature . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds were investigated, which could be indicative of the behavior of 2-(4-Bromobenzyl)malonic acid under various conditions .
科学研究应用
化学合成和衍生物
- 2-(4-溴苯甲基)丙二酸已被探索其在化学合成中的潜力。它作为各种有机化合物形成中的关键中间体。例如,一项研究展示了它在合成立体特异性丙二酸酯烷基化中的用途,导致化合物如2-乙基-3-甲基琥珀酸(Van Leeuwen et al., 2010)。这个过程很重要,因为它涉及到瓦尔登反转,这是立体化学中一个显著的现象。
在制药领域的应用
- 在不包括特定药物用途、剂量和副作用的情况下,2-(4-溴苯甲基)丙二酸在制药领域发挥作用。一项研究专注于在工业环境中扩大合成马来酸N,N-二苄酰胺,一种潜在的抗惊厥药物。该研究突出了它从易得试剂合成以及在动物研究中具有有希望的抗惊厥活性(Кушнірук等,2016)。
在碳水化合物化学中的作用
- 在碳水化合物化学中,2-(4-溴苯甲基)丙二酸衍生物已被用于合成C-葡萄糖基丙二酸酯。这些衍生物已用作制备各种葡萄糖基丙二酸和乙酸衍生物的中间体(Hanessian & Pernet, 1974)。
在有机合成中的应用
- 这种化合物还在咖啡酸和二羟基咖啡酸的制备中发现了应用,这是具有各种用途的重要有机化合物。它通过与丙二酸反应来合成这些酸(Neish, 1959)。
代谢途径研究
- 在代谢途径研究中,已利用2-(4-溴苯甲基)丙二酸的衍生物。例如,在分析4-溴-2,5-二甲氧基苯乙胺代谢途径时,一种致幻设计药物,研究人员通过氧化脱氨基和去甲基化过程鉴定了代谢物(Carmo et al., 2005)。
COX-2抑制剂的开发
- 在药物化学领域,已探索了2-(4-溴苯甲基)丙二酸衍生物用于开发选择性COX-2抑制剂。这些化合物显示出潜在的抗炎活性,而无胃肠毒性(Black et al., 1996)。
提取和回收研究
- 对马来酸的提取和回收研究,即2-(4-溴苯甲基)丙二酸的衍生物,也已进行。这包括对从发酵液或稀溶液中反应性提取马来酸的研究(Dhongde, De, & Wasewar, 2019)。
在材料科学中的探索
- 在材料科学中,已使用2-(4-溴苯甲基)丙二酸衍生物合成苯并噻唑和噻吩衍生物。这些化合物通过使用树脂结合的环状丙二酸酯进行固相合成而合成(Huang & Tang, 2003)。
安全和危害
作用机制
Target of Action
The primary target of 2-(4-Bromobenzyl)malonic acid is the alpha carbon in the malonic acid moiety . This carbon is particularly reactive due to its adjacency to two carbonyl groups, which increases its acidity and allows it to be easily deprotonated .
Mode of Action
The compound’s mode of action involves a series of reactions starting with the deprotonation of the alpha carbon to form an enolate . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, effectively replacing an alpha hydrogen with an alkyl group . This reaction is one of the more important for enolates because a carbon-carbon bond is formed .
Biochemical Pathways
The biochemical pathway primarily affected by 2-(4-Bromobenzyl)malonic acid is the malonic ester synthesis pathway . This pathway involves the conversion of alkyl halides to carboxylic acids . After alkylation, the product can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .
Result of Action
The result of the action of 2-(4-Bromobenzyl)malonic acid is the formation of a new carboxylic acid with an extended carbon chain . This occurs through the malonic ester synthesis pathway, where an alkyl group is added to the alpha carbon of the malonic acid moiety .
Action Environment
The action of 2-(4-Bromobenzyl)malonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotonation step, as a basic environment is necessary for the formation of the enolate . Additionally, the presence of a good leaving group is crucial for the nucleophilic substitution reaction . Lastly, the temperature can influence the decarboxylation step, as heating is typically required for this reaction .
属性
IUPAC Name |
2-[(4-bromophenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBILFWSEHZMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537051 | |
| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)malonic acid | |
CAS RN |
92013-18-8 | |
| Record name | [(4-Bromophenyl)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


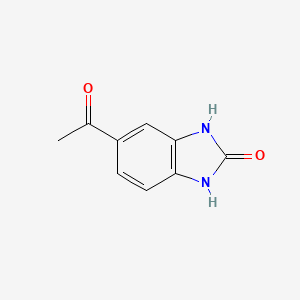
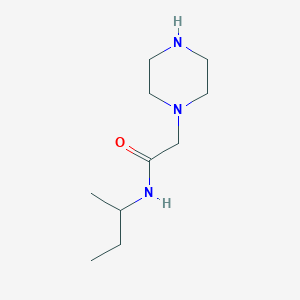


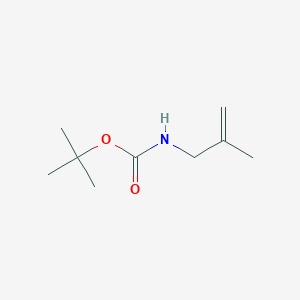

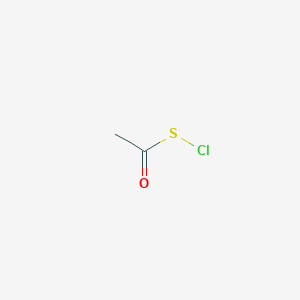
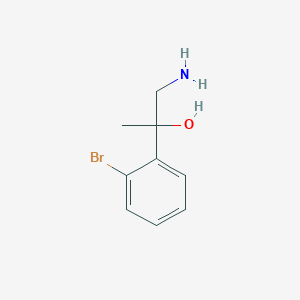
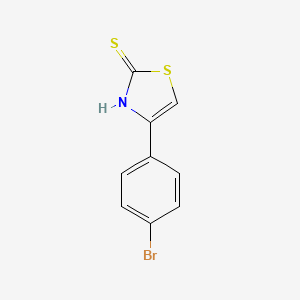
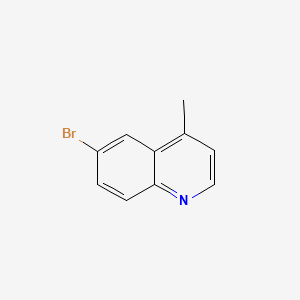
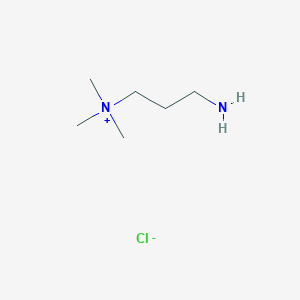
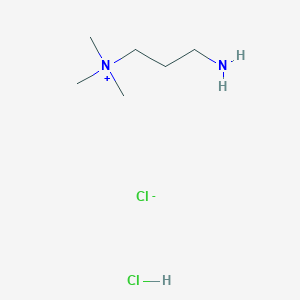
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)